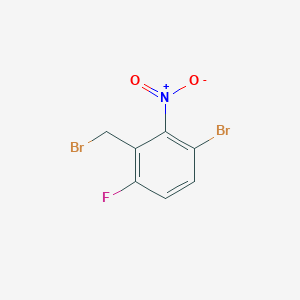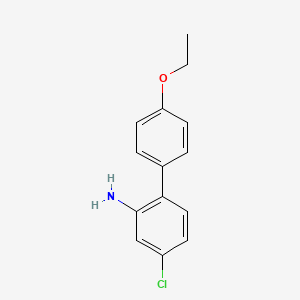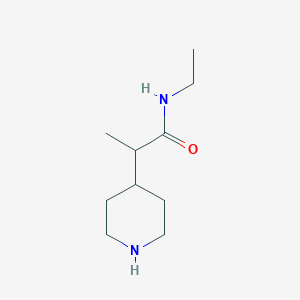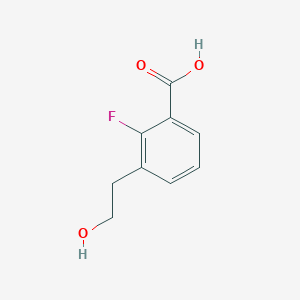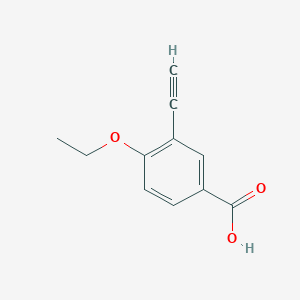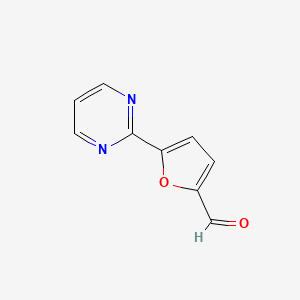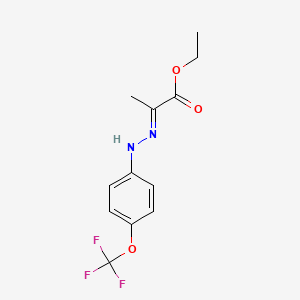
Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate is a chemical compound with the molecular formula C12H13F3N2O3 It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a hydrazono group linked to a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethoxy)phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazono group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazono group can form hydrogen bonds with target proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-{[4-(trifluoromethyl)phenyl]hydrazono}propanoate
- Ethyl 2-{[4-methoxyphenyl]hydrazono}propanoate
- Ethyl 2-{[4-chlorophenyl]hydrazono}propanoate
Uniqueness
Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C12H13F3N2O3 |
|---|---|
Molekulargewicht |
290.24 g/mol |
IUPAC-Name |
ethyl (2E)-2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanoate |
InChI |
InChI=1S/C12H13F3N2O3/c1-3-19-11(18)8(2)16-17-9-4-6-10(7-5-9)20-12(13,14)15/h4-7,17H,3H2,1-2H3/b16-8+ |
InChI-Schlüssel |
JSJMGCAGRJSETE-LZYBPNLTSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC(F)(F)F)/C |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)
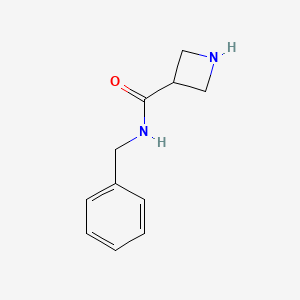

![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)

